molecular formula C7H3BrN2O2S B1375873 2-Bromo-5-nitrobenzo[D]thiazole CAS No. 3507-44-6

2-Bromo-5-nitrobenzo[D]thiazole

Cat. No. B1375873
CAS RN: 3507-44-6
M. Wt: 259.08 g/mol
InChI Key: OGQPYUXCVBCPRM-UHFFFAOYSA-N
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Description

“2-Bromo-5-nitrobenzo[D]thiazole” is a chemical compound with the molecular formula C3HBrN2O2S . It is also known by other names such as “2-Bromo-5-nitro-1,3-thiazole”, “THIAZOLE, 2-BROMO-5-NITRO-”, and "5-Nitro-2-bromothiazole" .


Molecular Structure Analysis

The molecular weight of “2-Bromo-5-nitrobenzo[D]thiazole” is 209.02 g/mol . The IUPAC name for this compound is 2-bromo-5-nitro-1,3-thiazole . The InChIKey, a unique identifier for chemical substances, is ANIJFZVZXZQFDH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Bromo-5-nitrobenzo[D]thiazole” has several computed properties. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 0 . The Topological Polar Surface Area is 87 Ų . The Exact Mass and Monoisotopic Mass are both 207.89421 g/mol .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-Bromo-5-nitrobenzo[d]thiazole and its derivatives are extensively studied in chemical synthesis, showcasing their reactivity and potential for creating novel compounds. For instance, the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines has been explored, leading to the synthesis of unexpected isomers alongside the anticipated products, which could be of use for further chemical synthesis (Guerrera, Salerno, Lamartina, & Spinelli, 1995). Another study focused on salt and co-crystal formation with 6-bromobenzo[d]thiazol-2-amine and various carboxylic acids, shedding light on the non-covalent interactions and supramolecular assemblies formed, which contributes to the understanding of crystal packing and hydrogen bonding in these compounds (Jin, Yan, Wang, Xu, Jiang, & Hu, 2012).

Mechanistic Insights into Reactions

Research has also delved into the mechanistic aspects of reactions involving bromo-nitrobenzo[b]thiophene compounds. For example, the base-catalyzed reaction mechanism with rearrangement of 3-bromo-2-nitrobenzo[b]thiophene with nucleophiles has been elucidated, highlighting the formation of anionic intermediates and the influence of solvents and bases on the reaction outcome (Cosimelli, Lamartina, & Spinelli, 2001). This kind of research provides valuable insights into the reactivity and potential applications of these compounds in synthetic chemistry.

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of thiazole derivatives have been investigated, revealing their potential in pharmaceutical applications. For instance, the study on 5-nitrothiazoles showed significant inhibition of Clostridium botulinum, indicating the impact of substituents on the antimicrobial activity of these compounds (Dymicky, Huhtanen, & Wasserman, 1977). Moreover, the synthesis and characterization of benzo[4, 5]imidazo[2, 1-b]thiazole derivatives have shown promising antioxidant activities, further supporting the utility of thiazole compounds in developing new therapeutic agents (Nikhila, Batakurki, & Yallur, 2020).

properties

IUPAC Name

2-bromo-5-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQPYUXCVBCPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70776689
Record name 2-Bromo-5-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70776689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-nitrobenzo[D]thiazole

CAS RN

3507-44-6
Record name 2-Bromo-5-nitrobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3507-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70776689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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